
1,1,7,7-Tetramethyljulolidine
Overview
Description
1,1,7,7-Tetramethyljulolidine is a type of organic chromophore . It is known for its large electro-optic coefficient (r33), making it highly desirable for fabricating electro-optic (EO) materials .
Synthesis Analysis
The synthesis of 1,1,7,7-Tetramethyljulolidine involves using a 1,1,7,7-tetramethyl julolidine fused furan ring as the electron donor and 2- (3-cyano-4,5,5-trimethyl-5 H -furan-2-ylidene)-malonitrile (TCF) as the acceptor . Two new chromophores, C1 and C2, were designed and synthesized with two different π-bridges (furan-vinylene and thiophene-vinylene accordingly) .Molecular Structure Analysis
The molecular structure of 1,1,7,7-Tetramethyljulolidine is optimized by introducing a heterocycle ring to achieve high electro-optic activity . The 1,1,7,7-tetramethyl julolidine fused furan ring is a good electron donor, and lengthening the π-bridge of a chromophore with a five-membered heterocycle ring could lead to the improvement of r33 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,7,7-Tetramethyljulolidine are influenced by the introduction of a heterocycle ring into the π-bridge . The poled films containing the synthesized chromophores exhibited an r33 value of 75 pm V −1 and 94 pm V −1, respectively .Scientific Research Applications
Electro-Optic Materials
1,1,7,7-Tetramethyljulolidine is used in the development of new organic chromophores with a large electro-optic coefficient (r33), which is highly desirable for fabricating electro-optic (EO) materials . The 1,1,7,7-tetramethyl julolidine fused furan ring is a good electron donor and lengthening the π-bridge of a chromophore with a five-membered heterocycle ring could lead to the improvement of r33 .
Nonlinear Optical Chromophores
This compound is utilized in the synthesis of nonlinear optical (NLO) chromophores. These chromophores are widely investigated owing to their application in the field of electro-optical modulation, terahertz spectroscopy, explosive detection, etc . The NLO chromophore’s first hyperpolarizability (β) is the source of the materials macroscopic NLO activity .
Organic Second-Order NLO Materials
1,1,7,7-Tetramethyljulolidine-based coumarin (TMJC) has been explored for the design of novel NLO chromophores. These reported NLO chromophores were obviously better than the traditional aniline derivatives-based materials .
Optical Waveguide Devices
The larger β value, combination with the larger µ value, endowed JC-T-TCF with larger electro-optic activity of 70 pm V −1 at the wavelength of 1310 nm in the guest–host films of chromophores doped into PMMA, which provide the potential application opportunity in the field of optical waveguide devices .
Mechanism of Action
Target of Action
The primary target of 1,1,7,7-Tetramethyljulolidine is the electro-optic (EO) materials . The compound acts as an electron donor, particularly in the context of organic chromophores .
Mode of Action
1,1,7,7-Tetramethyljulolidine interacts with its targets by donating electrons. This electron donation is facilitated by the fused furan ring in the compound, which is a good electron donor . The compound’s mode of action also involves lengthening the π-bridge of a chromophore with a five-membered heterocycle ring, leading to the improvement of the electro-optic coefficient (r33) .
Biochemical Pathways
The compound’s role in enhancing the electro-optic coefficient (r33) suggests it may influence pathways related to electron transfer and optical properties .
Result of Action
The primary result of 1,1,7,7-Tetramethyljulolidine’s action is the enhancement of the electro-optic coefficient (r33) in organic chromophores . This enhancement is achieved due to the introduction of a heterocycle ring into the π-bridge .
Future Directions
properties
IUPAC Name |
4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-15(2)8-10-17-11-9-16(3,4)13-7-5-6-12(15)14(13)17/h5-7H,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKXTXKVGSAPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN2CCC(C3=CC=CC1=C32)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464407 | |
| Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,7,7-Tetramethyljulolidine | |
CAS RN |
325722-28-9 | |
| Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B1312713.png)

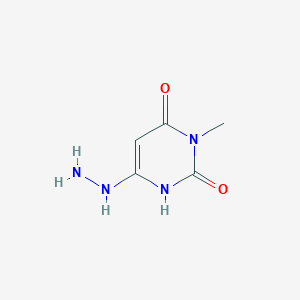
![3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one](/img/structure/B1312720.png)
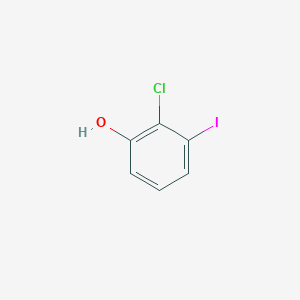

![4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane](/img/structure/B1312730.png)

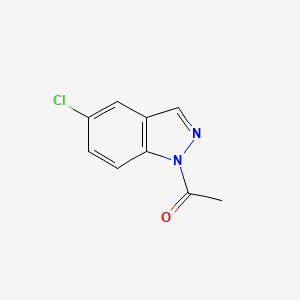

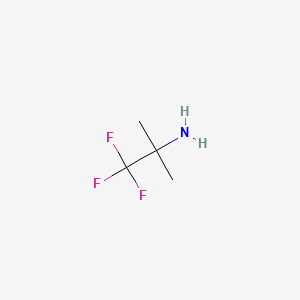
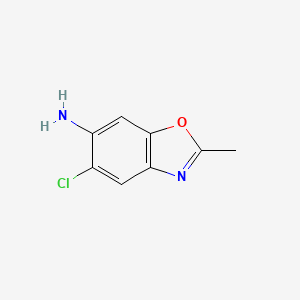
![1-Butanol, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B1312742.png)
